molecular formula C19H28O2 B094907 (5S,8S,9S,10S,13R,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-dione CAS No. 1035-71-8

(5S,8S,9S,10S,13R,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-dione

Cat. No.: B094907
CAS No.: 1035-71-8
M. Wt: 288.4 g/mol
InChI Key: HPGVUTVMDZKEBU-PMBYUEKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound plays a significant role in the biosynthesis and metabolism of steroid hormones, contributing to various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5α-androstane-3,16-dione typically involves the reduction of androstenedione using 5α-reductase enzymes . This enzymatic reduction converts the 4-ene structure of androstenedione to the 5α-reduced form, resulting in the formation of 5α-androstane-3,16-dione.

Industrial Production Methods: In industrial settings, the production of 5α-androstane-3,16-dione can be achieved through biotechnological methods. For instance, engineered strains of Mycobacterium neoaurum expressing 5α-reductase and glucose-6-phosphate dehydrogenase have been utilized to convert phytosterols into 5α-androstane-3,16-dione with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 5α-androstane-3,16-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5α-androstane-3,16-dione derivatives.

    Reduction: Reduction reactions can convert it into other androstane derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the steroid structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of 5α-androstane-3,16-dione .

Scientific Research Applications

5α-androstane-3,16-dione has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various steroid hormones and pharmaceutical compounds.

    Biology: The compound is used to study androgen metabolism and its effects on cellular processes.

    Medicine: Research on 5α-androstane-3,16-dione contributes to understanding androgen-related disorders and developing therapeutic interventions.

    Industry: It is utilized in the production of steroid-based drugs and supplements.

Comparison with Similar Compounds

Uniqueness: 5α-androstane-3,16-dione is unique due to its specific role in the biosynthesis of DHT and its involvement in androgen metabolism. Its distinct stereochemistry and functional groups contribute to its specific biological activities and interactions with androgen receptors .

Properties

CAS No.

1035-71-8

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(5S,8S,9S,10S,13R,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-dione

InChI

InChI=1S/C19H28O2/c1-18-7-6-16-15(17(18)10-14(21)11-18)4-3-12-9-13(20)5-8-19(12,16)2/h12,15-17H,3-11H2,1-2H3/t12-,15+,16-,17-,18+,19-/m0/s1

InChI Key

HPGVUTVMDZKEBU-PMBYUEKTSA-N

SMILES

CC12CCC3C(C1CC(=O)C2)CCC4C3(CCC(=O)C4)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC[C@@H]4[C@@]3(CCC(=O)C4)C

Canonical SMILES

CC12CCC3C(C1CC(=O)C2)CCC4C3(CCC(=O)C4)C

Synonyms

5α-Androstane-3,16-dione

Origin of Product

United States

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